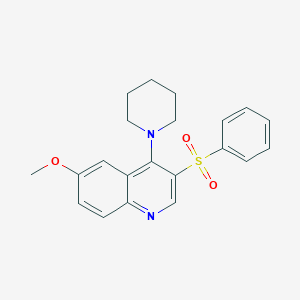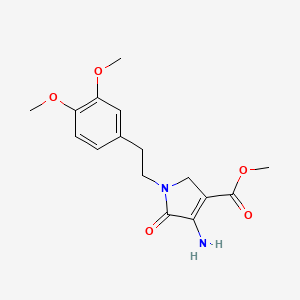![molecular formula C19H14Cl2N4O2 B2799730 2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile CAS No. 339103-15-0](/img/structure/B2799730.png)
2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile is an organic compound with intricate structural complexity. It contains pyrrole, benzyl, and nicotinonitrile moieties, making it a significant molecule in synthetic chemistry and pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Stage: : The synthesis often begins with the preparation of 2,4-dichlorobenzyl alcohol by reacting 2,4-dichlorobenzaldehyde with sodium borohydride in an alcoholic medium.
Intermediate Formation: : This alcohol is then oxidized using appropriate oxidizing agents such as PCC (Pyridinium Chlorochromate) to form 2,4-dichlorobenzaldehyde.
Pyrrole Introduction: : The next step involves the formation of the pyrrole ring. This typically involves reacting the aldehyde with an appropriate amine and acylating agent under acid catalysis.
Oximination: : The final stage of the synthesis involves converting the aldehyde to the oxime by treating it with hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production generally follows similar routes but on a larger scale, utilizing efficient catalysts and optimizing reaction conditions for higher yields. Large-scale reactors equipped with temperature and pressure control ensure the consistency and quality of the produced compound.
Analyse Chemischer Reaktionen
2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile participates in various chemical reactions due to its diverse functional groups:
Oxidation: : It can undergo oxidation, particularly at the benzyl and pyrrole moieties, using agents such as KMnO4 or CrO3, resulting in benzoic acid derivatives or pyrrole derivatives.
Reduction: : Reducing agents like LiAlH4 can reduce the oxime group to form amines, altering its pharmacological properties.
Substitution: : The chlorine atoms in the dichlorobenzyl group can participate in nucleophilic aromatic substitution, making it possible to introduce different substituents.
Addition: : The nitrile group can undergo addition reactions with nucleophiles like amines, leading to imine or amide derivatives.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3 in acidic medium
Reduction: : LiAlH4, NaBH4 in dry ether or THF
Substitution: : Sodium methoxide, potassium tert-butoxide in polar aprotic solvents like DMSO or DMF
Addition: : Primary or secondary amines in the presence of a base like K2CO3
Major Products Formed
From Oxidation: : Benzoic acids, pyrrole ketones
From Reduction: : Amines
From Substitution: : Various aromatic compounds with different functional groups
From Addition: : Imines, amides
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications. Its functional groups provide diverse chemistry for developing new drugs.
Biology: : It is used in biochemical research to study enzyme inhibition and receptor binding due to its specific structural features.
Medicine: : Its derivatives have shown promising activity against various diseases, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: : It has applications in manufacturing advanced materials, agrochemicals, and as an intermediate in producing other fine chemicals.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. Its oxime and pyrrole groups play critical roles in binding to these targets, thereby modulating their activity. The 2,4-dichlorobenzyl group enhances its ability to penetrate cell membranes, increasing its efficacy.
Molecular Targets and Pathways: : It primarily targets enzyme active sites or receptor binding pockets, altering their conformation and function. This interaction can lead to inhibition or activation of biological pathways, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrrole or nicotinonitrile derivatives, this compound's unique combination of functional groups endows it with distinct properties and reactivity.
Similar Compounds
Nicotinonitriles: : Often used in pharmaceutical research for their bioactivity.
Pyrrole derivatives: : Known for their diverse biological activities, including anti-inflammatory and antimicrobial effects.
Benzyl oximes: : Utilized in various synthetic applications due to their stability and reactivity.
What do you think?
Eigenschaften
IUPAC Name |
2-[2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O2/c1-26-18-6-7-23-19(16(18)10-22)25-8-2-3-15(25)11-24-27-12-13-4-5-14(20)9-17(13)21/h2-9,11H,12H2,1H3/b24-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRZPDDPMFCHQZ-BHGWPJFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=C(C=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=C(C=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2799647.png)

![[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetonitrile](/img/structure/B2799650.png)
![1-methanesulfonyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2799651.png)




![3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine](/img/structure/B2799659.png)
![1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2799661.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799668.png)

